molecular formula C14H20N5O12P3 B11928462 7-Deaza-7-propargylamino-ddGTP

7-Deaza-7-propargylamino-ddGTP

Cat. No.: B11928462
M. Wt: 543.26 g/mol
InChI Key: LJJGDWYGTRBWBZ-VHSXEESVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate involves multiple steps, starting from the appropriate guanosine analogThe reaction conditions typically involve the use of protecting groups to ensure selective reactions at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate involves its incorporation into DNA strands during replication. The absence of a 3’-hydroxyl group prevents further elongation of the DNA strand, effectively terminating DNA synthesis. This property is exploited in sequencing and PCR applications to generate fragments of varying lengths for analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique propargylamino modification at the 7-position of 7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate provides distinct properties that enhance its utility in various applications. This modification allows for the attachment of fluorescent dyes, making it particularly useful in imaging and diagnostic applications .

Biological Activity

7-Deaza-7-propargylamino-ddGTP is a modified nucleotide analog of dideoxyguanosine triphosphate (ddGTP) that has garnered attention for its potential applications in molecular biology, particularly in gene sequencing and DNA synthesis. This compound features a unique propargylamino group at the 7-position of the purine base, which significantly alters its interaction with DNA polymerases and other enzymes involved in nucleic acid synthesis.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C12H15N5O3P
Molecular Weight 303.24 g/mol
CAS Number 114748-61-7
IUPAC Name 7-deaza-7-propargylamino-2',3'-dideoxyguanosine 5'-triphosphate

The mechanism of action of this compound involves its incorporation into DNA during synthesis by DNA polymerases. The presence of the propargylamino group allows for enhanced binding affinity to the active site of polymerases, which can lead to improved efficiency in DNA sequencing reactions. Research indicates that this compound can serve as a terminator in DNA synthesis, effectively halting elongation at specific points when incorporated into the growing DNA strand .

Enzyme Interactions

Studies have demonstrated that this compound exhibits unique interactions with various DNA polymerases. For instance, it has been shown to have altered selectivity and incorporation rates compared to natural nucleotides. The propargylamino modification allows for better accommodation within the enzyme's active site, which can enhance the overall efficiency of nucleotide incorporation during DNA synthesis .

Case Studies

  • DNA Sequencing Applications : In a study conducted by Seela et al., it was found that the incorporation of this compound into sequencing reactions resulted in improved signal intensity and clarity compared to standard ddGTP. This was attributed to its enhanced binding properties and stability during the sequencing process .
  • Polymerase Selectivity : Research comparing various dye-labeled terminators indicated that this compound showed less variability in peak heights during sequencing, suggesting a more uniform incorporation pattern across different conditions . This property makes it particularly useful for high-throughput sequencing technologies.

Comparative Analysis

A comparative analysis of this compound with other nucleotide analogs reveals several advantages:

FeatureThis compoundStandard ddGTP
Incorporation Efficiency HigherModerate
Binding Affinity EnhancedStandard
Termination Capability EffectiveVariable
Signal Intensity in Sequencing HighModerate

Properties

Molecular Formula

C14H20N5O12P3

Molecular Weight

543.26 g/mol

IUPAC Name

[[(2S,5R)-5-[2-amino-5-(3-aminoprop-1-ynyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C14H20N5O12P3/c15-5-1-2-8-6-19(12-11(8)13(20)18-14(16)17-12)10-4-3-9(29-10)7-28-33(24,25)31-34(26,27)30-32(21,22)23/h6,9-10H,3-5,7,15H2,(H,24,25)(H,26,27)(H2,21,22,23)(H3,16,17,18,20)/t9-,10+/m0/s1

InChI Key

LJJGDWYGTRBWBZ-VHSXEESVSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN

Origin of Product

United States

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